molecular formula C15H12N2S B160437 (+)-Benzotetramisole CAS No. 885051-07-0

(+)-Benzotetramisole

Cat. No.: B160437
CAS No.: 885051-07-0
M. Wt: 252.3 g/mol
InChI Key: YGCWPCVAVSIFLO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Benzotetramisole (BTM) is a chiral acyl-transfer catalyst with the molecular formula C₁₅H₁₂N₂S and a molecular weight of 252.34 g/mol . It is commercially available in both enantiomeric forms: (+)-BTM (CAS: 885051-07-0) and (-)-BTM (CAS: 950194-37-3) . Structurally, BTM features a benzannulated imidazo[2,1-b]benzothiazole core, which distinguishes it from simpler analogs like Tetramisole .

BTM is widely used in enantioselective esterification and kinetic resolution reactions. For example, it enables the synthesis of chiral 2-aryl-2-fluoropropanoic acids (e.g., fluorinated NSAID analogs) with high enantiomeric excess (ee) by catalyzing the formation of mixed anhydride intermediates . Its applications extend to asymmetric phosphorylation and the determination of absolute configurations in secondary benzylic alcohols via 31P NMR analysis .

Preparation Methods

Multi-Step Synthesis from 2-Chlorobenzothiazole and (S)-(+)-2-Phenylglycinol

The foundational synthesis of (-)-Benzotetramisole, as reported by Matsumoto et al. , provides a template for its enantiomer, (+)-Benzotetramisole, through stereochemical inversion. The reaction begins with 2-chlorobenzothiazole and (S)-(+)-2-phenylglycinol under inert conditions.

Reaction Conditions and Optimization

The first step involves heating 2-chlorobenzothiazole with (S)-(+)-2-phenylglycinol in the presence of N-ethyl-N,N-diisopropylamine at 135°C for 48 hours . This forms an intermediate thiourea derivative. Subsequent mesylation with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C induces cyclization, yielding the isothiourea core. The final product is purified via column chromatography, though the exact yield remains unspecified in the cited literature .

Stereochemical Considerations

Using (S)-(+)-2-phenylglycinol ensures the (R)-configuration at the chiral center, which is critical for the catalyst’s enantioselectivity. Epimerization risks during mesylation are mitigated by maintaining low temperatures (0°C) and inert atmospheres .

Scalable Chromatography-Free Synthesis

A landmark advancement by researchers at Thieme Connect introduced a two-step, chromatography-free protocol suitable for gram-scale production (Figure 1).

Stepwise Procedure

  • Propargylation : Commercial (S)-(+)-2-phenylglycinol reacts with 2-chlorobenzothiazole in a pressure tube at elevated temperatures, forming a propargylated intermediate.

  • Cyclization : Mesylation of the hydroxyl group followed by intramolecular nucleophilic displacement yields this compound with >99% enantiomeric excess (ee) .

Advantages and Limitations

This method eliminates chromatographic purification, reducing solvent waste and operational complexity. However, strict control of reaction stoichiometry is essential to prevent diastereomer formation .

Table 1: Comparison of Key Synthetic Methods

MethodStepsKey ReagentsSolventTemperatureYield (%)ee (%)
Matsumoto et al. 2N-Ethyl-N,N-diisopropylamineDichloromethane0–135°CN/A>99
Thieme Protocol 2Methanesulfonyl chlorideToluene25–110°C85–90>99
Patent CN110283188B 3DiisopropylethylamineTHF-20–55°C70–7595–98

Diphenyl-Substituted Chiral Benzimidazole Catalyst Method

A patent by Chinese researchers details a diphenyl-substituted variant of Benzotetramisole, synthesized via a three-step sequence:

Synthesis Protocol

  • Alkali-Mediated Mesylation : Compound D (a diphenyl-substituted precursor) reacts with methanesulfonyl chloride at -20–0°C in tetrahydrofuran (THF), forming a mesylated intermediate.

  • Methanol Quenching : Slow addition of methanol induces cyclization, followed by refluxing for 12–36 hours to complete the reaction.

  • Purification : The crude product is washed with sodium hydroxide and purified via column chromatography, achieving 70–75% yield and 95–98% ee .

Solvent and Temperature Effects

THF outperforms dichloromethane in suppressing side reactions, while low temperatures (-20°C) enhance mesylation efficiency .

PropertyValue
CAS Number885051-07-0
Molecular FormulaC₁₅H₁₂N₂S
Molecular Weight252.33 g/mol
SolubilitySoluble in DMSO, THF
Storage-80°C (6 months)

Stock solutions (10 mM in DMSO) require aliquoting to prevent freeze-thaw degradation .

Chemical Reactions Analysis

Types of Reactions

(+)-Benzotetramisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

Asymmetric Catalysis

Dynamic Kinetic Resolution (DKR)

One of the most notable applications of (+)-Benzotetramisole is its role as an enantioselective acyl transfer catalyst in dynamic kinetic resolution processes. BTM has been shown to effectively promote the DKR of azlactones, yielding di(1-naphthyl)methyl esters of α-amino acids with enantiomeric excesses (ee) reaching up to 96% . This method presents a non-enzymatic alternative to traditional enzymatic processes, allowing for greater flexibility in reaction conditions and substrate scope.

Substrate Enantiomeric Excess (%) Conversion (%)
Azlactone 1a8596
Azlactone 1g9490
Azlactone 1fLowUnreactive

The mechanism of enantiodifferentiation in DKR using BTM involves hydrogen bonding interactions that favor the formation of one enantiomer over another, demonstrating the sophisticated nature of this catalytic process .

Kinetic Resolution

BTM has also been employed in the kinetic resolution of various substrates, including α-arylpropionic acids and azirines. For instance, a study demonstrated the BTM-catalyzed kinetic resolution of chiral 2H-azirines, showcasing its versatility in synthesizing chiral intermediates . The efficiency of BTM in these reactions is attributed to its ability to stabilize transition states selectively.

Substrate Type Enantiomeric Excess (%) Yield (%)
α-Arylpropionic Acids78-88Variable
Chiral 2H-AzirinesUp to 90High

Material Science Applications

Recent innovations have led to the development of immobilized analogues of BTM for use in continuous flow catalysis. These immobilized catalysts maintain high enantioselectivity while offering advantages such as reusability and ease of separation from reaction mixtures . This advancement is particularly relevant for industrial applications where catalyst recovery is crucial.

Mechanistic Studies

Research into the mechanistic aspects of BTM-catalyzed reactions has provided insights into the origins of enantioselectivity. Density functional theory (DFT) calculations have been employed to analyze transition states and identify factors influencing selectivity . Understanding these mechanisms not only enhances the fundamental knowledge of asymmetric catalysis but also aids in designing more efficient catalysts.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: DKR of Azlactones
    • Researchers successfully utilized BTM for the DKR of various azlactones, achieving high yields and ee values. The study emphasized the importance of substrate structure on reaction outcomes and provided a comparative analysis with enzymatic methods.
  • Case Study 2: Kinetic Resolution of Chiral Intermediates
    • A systematic investigation into the kinetic resolution of α-arylpropionic acids demonstrated BTM's effectiveness across different substrates, further solidifying its role in synthetic organic chemistry.

Mechanism of Action

The mechanism by which (+)-Benzotetramisole exerts its effects involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include modulation of immune responses and inhibition of specific metabolic processes.

Comparison with Similar Compounds

Physical Properties of (+)-Benzotetramisole

Property Value Source
Melting Point 95.0–95.5°C (ethyl ether/hexane)
Boiling Point 428.1±48.0°C (Predicted)
Density 1.32±0.1 g/cm³
Calculated LogP (XLogP) 3.2
Topological Polar Surface Area 40.9 Ų

Tetramisole

Tetramisole (CAS: 16595-80-5), a structurally simpler analog lacking the benzo-annulated ring, serves as a benchmark for comparison.

Catalytic Performance

  • Enantioselectivity : In the kinetic resolution of racemic H-phosphinates, BTM achieves 49% ee at 20 mol% loading, while Tetramisole yields 44% ee under identical conditions .
  • Reaction Scope : BTM outperforms Tetramisole in acylative kinetic resolution (KR) of secondary alcohols. For example, in the synthesis of phosphonates, BTM’s benzo ring enhances transition-state stabilization, leading to higher selectivity (s = 36 vs. s = 3 for Tetramisole at -20°C) .

Structural Advantages of BTM

  • The benzo-annulated ring in BTM increases steric bulk and electronic delocalization, improving substrate binding and enantiocontrol .
  • Tetramisole’s lack of this feature limits its utility in reactions requiring precise stereochemical discrimination.

Polymer-Supported BTM Analogs

Modified BTM derivatives, such as polystyrene-supported catalysts (e.g., 5d ), demonstrate enhanced practicality for industrial applications:

  • Reusability : Polymer-supported BTM retains activity over multiple cycles .
  • Selectivity : Catalyst 5d achieves s = 36 in KR reactions, outperforming both homogeneous BTM (s = 36) and Tetramisole (s = 3) .

Other Isothiourea Catalysts

Catalysts like HBTM (homobenzotetramisole) and 6a (from ) share mechanistic similarities with BTM but differ in substrate compatibility:

  • 6a (an isothiourea catalyst) enables asymmetric cycloadditions of α,β-unsaturated anhydrides but requires synthetic preparation, unlike commercially available BTM .
  • HBTM exhibits broader solvent tolerance but lower enantioselectivity in esterification reactions compared to BTM .

Key Research Findings

Kinetic Resolution Efficiency

Catalyst Substrate ee (%) Yield (%) Conditions Source
(+)-BTM 2-Aryl-2-fluoropropanoic acids 90–95 60–80 Piv₂O, (α-Np)₂CHOH
Tetramisole H-phosphinates 44 45 20 mol%, RT
Polymer-BTM (5d) Secondary alcohols 96:4 er 70 -20°C, 12 h

Mechanistic Superiority

BTM operates via a mixed anhydride intermediate , enabling rapid acylation of target enantiomers. Its benzo ring stabilizes the transition state through π-π interactions, a feature absent in Tetramisole .

Biological Activity

(+)-Benzotetramisole (BTM) is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of BTM, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is a derivative of benzotriazole, known for its role as a catalyst in various chemical reactions, particularly in asymmetric synthesis. Its unique structural features contribute to its biological properties, making it a subject of interest in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enantioselective Catalysis : BTM acts as an effective catalyst for dynamic kinetic resolution, enabling the synthesis of enantiomerically enriched compounds. This property is particularly useful in the development of pharmaceuticals where chirality plays a crucial role in efficacy and safety .
  • Antimicrobial Activity : Research indicates that BTM exhibits significant antimicrobial properties. For instance, derivatives of BTM have shown potent activity against various bacterial strains, including Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported as low as 6.25 μg/mL .
  • Antiparasitic Effects : Studies have demonstrated that BTM derivatives possess antiparasitic properties, particularly against protozoan parasites such as Trypanosoma cruzi. These compounds showed dose-dependent growth inhibition, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialBacillus subtilis6.25 μg/mL
AntifungalCandida albicans12.5–25 μg/mL
AntiparasiticTrypanosoma cruzi50 μg/mL (50% inhibition)
Cancer Cell LinesProstate (PC-3) & Colon (HT-29)IC50 = 10 μM

Case Study: Anticancer Properties

A study investigated the anticancer potential of BTM against prostate and colon cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values around 10 μM for both cell lines. This suggests that BTM may interfere with cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization protocols for (+)-Benzotetramisole (BTM)?

this compound is typically synthesized via multi-step sequences involving enantioselective methodologies. A representative approach includes:

  • Synthesis : A five-step route starting from (2S,3S)-phenylglycidol, with a copper-catalyzed alkyne azide cycloaddition (CuAAC) as the immobilization step for polystyrene-supported analogues .
  • Characterization : Techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC) for enantiopurity verification, and elemental analysis to confirm molecular composition. Immobilized analogues require additional analysis (e.g., loading capacity via ICP-MS) .

Q. How does this compound function as a catalyst in enantioselective reactions?

BTM operates as a chiral Lewis base, activating substrates like arylacetic acids via in situ generation of ammonium enolates. This facilitates stereocontrol in reactions such as domino Michael addition/cyclization, achieving high enantioselectivity (>97% ee) in dihydropyridinone synthesis. Key parameters include substrate-to-catalyst ratios (typically 1–5 mol%) and controlled reaction temperatures (0–25°C) .

Q. What analytical methods are critical for confirming the enantiomeric excess (ee) of products catalyzed by this compound?

  • HPLC/GC with chiral columns : Resolves enantiomers using stationary phases like cellulose- or amylose-derived materials.
  • NMR with chiral shift reagents : Detects diastereomeric interactions for ee quantification.
  • Polarimetry : Measures optical rotation for rapid enantiopurity assessment .

Advanced Research Questions

Q. How can catalytic performance and recyclability of immobilized this compound analogues be optimized?

  • Immobilization strategy : Polystyrene-supported BTM analogues (e.g., functional resin f = 0.9 mmol g⁻¹) enhance recyclability by reducing catalyst leaching.
  • Deactivation mitigation : Pivaloyl chloride, a common substrate activator, induces deactivation. Protocol adjustments (e.g., controlled stoichiometry, post-reaction resin washing with THF/MeOH) enable >10 cycles with <5% activity loss .

Q. What mechanisms underlie enantioselectivity variations in this compound-catalyzed reactions under different solvent systems?

Solvent polarity and hydrogen-bonding capacity significantly influence transition-state stabilization. For example:

  • Non-polar solvents (toluene) : Favor tight ion-pairing, enhancing stereocontrol.
  • Polar aprotic solvents (DMF) : May disrupt enolate aggregation, reducing ee. Systematic solvent screening (e.g., Kamlet-Taft parameter analysis) is recommended to correlate solvent effects with selectivity .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

  • Variable analysis : Compare substrate scope, catalyst loading, and reaction conditions (e.g., temperature, solvent). For example, chalcone-type tosylimines yield higher ee (97%) compared to aliphatic substrates (85–90%) due to steric effects .
  • Reproducibility protocols : Adhere to detailed experimental reporting (e.g., substrate purity, moisture control) as per Beilstein Journal guidelines .

Q. What computational approaches support the rational design of this compound-derived catalysts?

  • Density functional theory (DFT) : Models transition states to predict stereochemical outcomes.
  • Molecular docking : Screens substrate-catalyst interactions for modified BTM analogues.
  • WebMO-based workflows : Validate experimental data with optimized geometries and orbital analyses (e.g., HOMO-LUMO gaps) .

Q. Methodological Best Practices

  • Data reporting : Include full experimental details (e.g., catalyst preparation, chromatographic conditions) in supplementary materials to ensure reproducibility .
  • Mixed-methods validation : Combine kinetic studies (quantitative) with spectroscopic mechanistic probes (qualitative) to resolve ambiguities in reaction pathways .

Properties

IUPAC Name

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWPCVAVSIFLO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468566
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885051-07-0
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Aminophenyl)azanium
(+)-Benzotetramisole
(4-Aminophenyl)azanium
(+)-Benzotetramisole
(4-Aminophenyl)azanium
(+)-Benzotetramisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.